molecular formula C23H23N7O4S2 B15100817 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15100817
M. Wt: 525.6 g/mol
InChI Key: LAKCPEXRCBQEGI-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of pyrimidine, sulfonamide, phenyl, furan, triazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Sulfonamide Formation: The pyrimidine derivative is then reacted with sulfonyl chlorides to introduce the sulfonamide group.

    Phenyl Group Attachment: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Triazole Ring Formation: The triazole ring is synthesized via cycloaddition reactions, often using azides and alkynes.

    Furan Ring Introduction: The furan ring is incorporated through cyclization reactions involving furfural or its derivatives.

    Final Coupling: The final step involves coupling the various intermediates to form the target compound, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrimidine rings.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

    Cyclization Conditions: Acidic or basic conditions, heat

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Pharmaceuticals: It can be used as a lead compound for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects.

    Materials Science: The compound’s functional groups allow for its incorporation into polymers and other materials with specific properties.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and allows for its use in a wide range of applications.

Properties

Molecular Formula

C23H23N7O4S2

Molecular Weight

525.6 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H23N7O4S2/c1-4-11-30-22(19-6-5-12-34-19)27-28-23(30)35-14-21(31)26-17-7-9-18(10-8-17)36(32,33)29-20-13-15(2)24-16(3)25-20/h4-10,12-13H,1,11,14H2,2-3H3,(H,26,31)(H,24,25,29)

InChI Key

LAKCPEXRCBQEGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC=C)C4=CC=CO4

Origin of Product

United States

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